![molecular formula C16H19NSe B14207611 Benzenemethanamine, N-[2-(phenylseleno)propyl]- CAS No. 831200-62-5](/img/structure/B14207611.png)
Benzenemethanamine, N-[2-(phenylseleno)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-[2-(phenylseleno)propyl]- is an organic compound with the molecular formula C16H19NSe This compound features a benzenemethanamine backbone with a phenylseleno group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propyl]- typically involves the reaction of benzenemethanamine with a phenylseleno compound under controlled conditions. One common method includes the use of a selenation reagent such as diphenyl diselenide in the presence of a base like sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-[2-(phenylseleno)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: Reduction reactions can convert the selenoxide back to the selenide form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Regeneration of the selenide form.
Substitution: Various substituted benzenemethanamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanamine, N-[2-(phenylseleno)propyl]- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)propyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may exert its effects by modulating oxidative stress and interacting with specific enzymes and proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but with a methyl group instead of the phenylseleno group.
Benzenemethanamine, N-phenyl-: Lacks the selenium atom, making it less reactive in redox reactions.
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)propyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. The selenium atom plays a crucial role in its redox properties and interactions with biological targets, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
831200-62-5 |
|---|---|
Formule moléculaire |
C16H19NSe |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N-benzyl-2-phenylselanylpropan-1-amine |
InChI |
InChI=1S/C16H19NSe/c1-14(18-16-10-6-3-7-11-16)12-17-13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3 |
Clé InChI |
LFFGRFPDTQWPGW-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


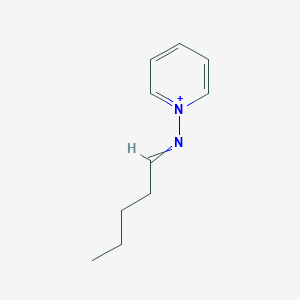
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)

![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
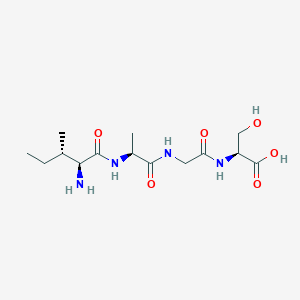
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
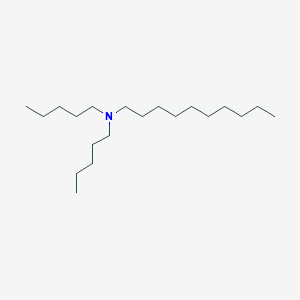
![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
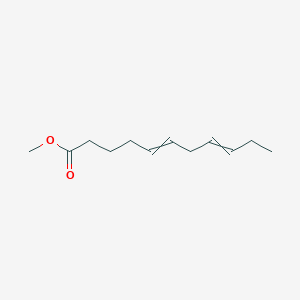
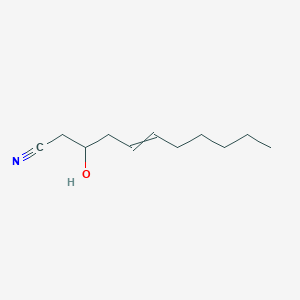
![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
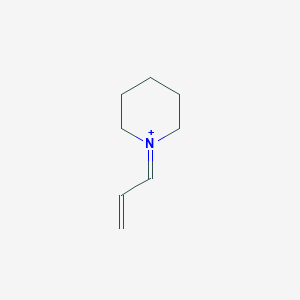
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
